molecular formula C13H14N2O2 B12893687 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 37703-82-5

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B12893687
CAS No.: 37703-82-5
M. Wt: 230.26 g/mol
InChI Key: FEPXDQRQESZASE-UHFFFAOYSA-N
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Description

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Chemical Reactions Analysis

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Biological Activity

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a pyrazole derivative, has gained attention in recent years due to its diverse biological activities. This compound is characterized by a methoxy group and a phenyl ring, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The molecular formula of this compound is C15_{15}H15_{15}N3_{3}O, with a molecular weight of approximately 273.30 g/mol. The structure features a pyrazole ring substituted with a methoxy and a phenyl group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and gastric cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
HER2-positive Breast Cancer15Inhibition of ELF3-MED23 interaction
Gastric Cancer20Induction of apoptosis
Colon Cancer25Cell cycle arrest

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers significantly.

Case Study: Anti-inflammatory Effects
In a study involving mice with induced inflammation, administration of this compound resulted in a marked decrease in levels of TNF-alpha and IL-6 compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro. This effect is likely due to the antioxidant activity associated with the methoxy group.

Table 2: Neuroprotective Activity

ModelEffect ObservedReference
SH-SY5Y Neuronal CellsReduced oxidative stressHwang et al., 2023
Rat Model of Parkinson’s DiseaseImproved motor functionResearchGate Study

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions that are vital for cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, leading to altered cell survival and apoptosis.
  • Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, protecting neuronal cells from damage.

Properties

CAS No.

37703-82-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(5-methoxy-3-methyl-1-phenylpyrazol-4-yl)ethanone

InChI

InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17-3)15(14-9)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

FEPXDQRQESZASE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C)OC)C2=CC=CC=C2

Origin of Product

United States

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